molecular formula C15H23NO2 B1145074 O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) CAS No. 873928-73-5

O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol)

Cat. No.: B1145074
CAS No.: 873928-73-5
M. Wt: 255.38 g/mol
InChI Key: UWJUQVWARXYRCG-BMJHUOGNSA-N
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Description

O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is a deuterated form of O-Desmethyl Tramadol, which is the primary active metabolite of tramadol. Tramadol is an opioid analgesic used for the treatment of moderate to moderately severe pain. The deuterated form, O-Desmethyl Tramadol-d6, is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantitation of O-Desmethyl Tramadol in biological samples .

Mechanism of Action

Target of Action

O-Desmethyl Tramadol-d6, also known as O-Desmethyltramadol (ODT), is the main active metabolite of Tramadol . It primarily targets the mu-opioid receptor (μOR) , which plays a crucial role in mediating analgesic effects in the central nervous system .

Mode of Action

ODT acts as a full agonist of the μOR . This means it binds to the μOR and triggers a response, leading to the inhibition of pain transmission in the spinal cord . ODT also inhibits the functions of Substance P receptors (SPR), which are known to modulate nociceptive transmission within the spinal cord .

Biochemical Pathways

The metabolism of Tramadol to ODT is primarily facilitated by the liver enzyme cytochrome P450 (CYP) 2D6 . This process, known as O-demethylation, is a key step in the metabolic pathway of Tramadol . The polymorphic action of CYP2D6 has been reported to significantly influence the pharmacokinetics and pharmacodynamics of Tramadol and its metabolites .

Pharmacokinetics

The pharmacokinetics of ODT involve absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant of Tramadol, from which ODT is derived, is approximately 2.96/h . The apparent volume of distribution for the central compartment (V1/F) is 0.373 l, and for the peripheral compartment (V2/F) is 0.379 l . The apparent rate of metabolism of Tramadol to ODT (kt) is 0.0492 l/h . The elimination half-life of Tramadol is about 6-8 hours .

Result of Action

The activation of μOR by ODT results in the inhibition of pain transmission in the spinal cord, leading to analgesic effects . Additionally, ODT has been found to inhibit the functions of SPR, which may contribute to its analgesic potency .

Action Environment

The action, efficacy, and stability of ODT can be influenced by various environmental factors. For instance, the polymorphic action of CYP2D6, which varies among individuals, can significantly affect the metabolism of Tramadol to ODT . Furthermore, factors such as the patient’s frailty status and creatinine clearance (CrCL) can influence the exposure to Tramadol and its metabolites, potentially affecting the risk of toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Tramadol-d6 involves the deuteration of tramadol. The process typically includes the following steps:

    Deuteration of Tramadol: Tramadol is subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated methanol (CD3OD).

    O-Demethylation: The deuterated tramadol undergoes O-demethylation to produce O-Desmethyl Tramadol-d6.

Industrial Production Methods

Industrial production of O-Desmethyl Tramadol-d6 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Tramadol-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    N-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.

    Oxycodone-D3: A deuterated form of oxycodone used as an internal standard in analytical chemistry.

    N-Desmethyl-cis-tramadol hydrochloride: A related compound used in similar applications.

Uniqueness

O-Desmethyl Tramadol-d6 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. Its use as an internal standard in GC-MS and LC-MS makes it invaluable in forensic and clinical toxicology .

Properties

CAS No.

873928-73-5

Molecular Formula

C15H23NO2

Molecular Weight

255.38 g/mol

IUPAC Name

3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3,2D3

InChI Key

UWJUQVWARXYRCG-BMJHUOGNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O

Synonyms

cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol

Origin of Product

United States

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